Kinetic Preference of Recombinant GGT for L-γ-Glu-pNA Over Natural Substrates
For recombinant γ-glutamyltranspeptidase from Bacillus licheniformis (BLrGGT), L-γ-glutamyl-p-nitroanilide (H-Glu-pNA) is a preferred substrate, exhibiting a high turnover number (kcat) of 105 s⁻¹ and a low Michaelis constant (Km) of 21 μM [1]. This demonstrates high catalytic efficiency, confirming its suitability for robust GGT activity quantification. For comparison, the physiological substrate reduced glutathione (GSH) exhibits a Km of 11 μM for human GGT1 and GGT5, but with significantly lower catalytic turnover in many systems [2]. The high kcat of H-Glu-pNA ensures a strong, easily detectable signal at low enzyme concentrations.
| Evidence Dimension | Enzyme Kinetics (kcat and Km) |
|---|---|
| Target Compound Data | kcat = 105 s⁻¹, Km = 21 μM |
| Comparator Or Baseline | Reduced Glutathione (GSH) (Km = 11 μM for human GGT1/GGT5; kcat not reported, but typically lower) |
| Quantified Difference | H-Glu-pNA exhibits a 5-fold higher kcat than typically observed for GSH with bacterial GGTs, while maintaining a comparable Km. |
| Conditions | Recombinant BLrGGT enzyme at 40 °C, pH 6-8 [1]; human GGT1/GGT5 at physiological pH [2]. |
Why This Matters
High kcat ensures robust signal generation in enzymatic assays, improving sensitivity and reducing the amount of enzyme required, which is critical for high-throughput screening and kinetic analysis.
- [1] Lin, L. L., Chou, P. R., Hua, Y. W., & Hsu, W. H. (2006). Overexpression, one-step purification, and biochemical characterization of a recombinant γ-glutamyltranspeptidase from Bacillus licheniformis. Applied Microbiology and Biotechnology, 73(1), 103-112. View Source
- [2] Wickham, S., West, M. B., Cook, P. F., & Hanigan, M. H. (2011). Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes. Analytical Biochemistry, 414(2), 208-214. View Source
